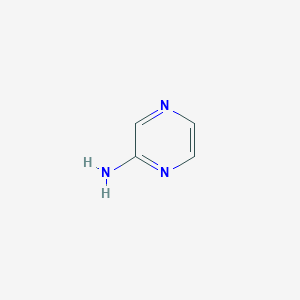

2-Aminopyrazine

Übersicht

Beschreibung

2-Aminopyrazine is a nitrogen-containing heterocyclic compound characterized by a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at the 1,4-positions) substituted with an amino group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, pharmaceutical synthesis, and materials science. Its amphiphilic nature allows it to act as a ligand in metal complexes while also participating in diverse organic reactions, such as halogenation and amidation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Aminopyrazin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Pyrazin mit Natriumamid und flüssigem Ammoniak bei Raumtemperatur . Ein weiteres Verfahren umfasst die regioselektive Chlorierung des Pyrazinrings, gefolgt von Bromierung, Palladium-katalysierter Cyanierung und Sandmeyer-Diazotierung/Chlorierung . Dieser mehrstufige Prozess liefert Zwischenprodukte, die weiterverarbeitet werden können, um 2-Aminopyrazin zu erhalten.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird 2-Aminopyrazin häufig durch die Chlorierung von Pyrazin gefolgt von Aminierung hergestellt. Dieses Verfahren wird aufgrund seiner Effizienz und Skalierbarkeit bevorzugt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Chlorierungsmitteln und Ammoniak unter kontrollierten Temperaturen und Drücken, um hohe Ausbeuten und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

2-Aminopyrazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: 2-Aminopyrazin kann zu Pyrazin-2-carbonsäure oxidiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Die Reduktion von 2-Aminopyrazin kann zur Bildung von 2-Aminopyrazin-Derivaten führen. Übliche Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: 2-Aminopyrazin kann nukleophile Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird. Beispielsweise kann die Chlorierung von 2-Aminopyrazin 2-Chloropyrazin ergeben .

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Chlorierungsmittel, Ammoniak.

Hauptprodukte:

Oxidation: Pyrazin-2-carbonsäure.

Reduktion: 2-Aminopyrazin-Derivate.

Substitution: 2-Chloropyrazin.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antiparasitic Activity

One of the most notable applications of 2-aminopyrazine is its role in developing new treatments for human African trypanosomiasis (HAT). A focused screening of 5,500 compounds identified several 2-aminopyrazines as promising leads against Trypanosoma brucei, the causative agent of HAT. These compounds demonstrated effective inhibition of the parasite's viability and proliferation in both in vitro and in vivo models. The study emphasized the need for further exploration to validate these compounds as potential therapies for HAT .

2. Cancer Research

This compound derivatives have also been explored as inhibitors of the mitotic kinase Nek2, which is implicated in various cancers. A systematic study revealed that certain aminopyrazine compounds bind to an unusual inactive conformation of Nek2, showcasing their potential as selective inhibitors. The research highlighted the structural features necessary for effective binding and suggested that targeting Nek2 could lead to new anticancer therapies .

Coordination Chemistry

1. Coordination Polymers

Recent studies have synthesized coordination polymers using this compound as a ligand. For instance, complexes involving phthalic acid and this compound were characterized through X-ray diffraction and thermal analysis. These studies revealed that this compound acts as a bridging ligand, forming one-dimensional chain structures stabilized by hydrogen bonding and non-covalent interactions. The interaction energies were calculated using Density Functional Theory (DFT), indicating the compound's importance in constructing stable coordination frameworks .

2. Catalysis

In organic synthesis, this compound has been utilized in catalytic processes. For example, it was involved in reactions with bis(2-chloro-1,8-naphthyridine-7-yl)amine under specific conditions to produce valuable intermediates. These findings underline the utility of this compound in facilitating chemical transformations efficiently .

Case Studies

Wirkmechanismus

The mechanism of action of 2-aminopyrazine and its derivatives varies depending on their specific applications. For instance, in the case of favipiravir, the compound inhibits the RNA-dependent RNA polymerase of the influenza virus, thereby preventing viral replication . In cancer research, this compound derivatives act as inhibitors of specific enzymes such as SHP2, leading to the suppression of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

2-Aminopyrazine is structurally related to other diazines (pyridazine and pyrimidine) and substituted pyrazine derivatives. Key distinctions include:

| Property | This compound | Pyrazine | 2-Aminopyridine | 2-Aminopyrimidine |

|---|---|---|---|---|

| Nitrogen Positions | 1,4 with 2-amino substituent | 1,4 (no substituent) | 1,2 with 2-amino substituent | 1,3 with 2-amino substituent |

| Basicity (pKa) | ~3.5 (amino group) | ~0.6 (weak base) | ~6.7 (amino group) | ~3.8 (amino group) |

| Electron Density | Enhanced by amino group | Uniform π-electron density | Electron-rich at amino site | Moderately electron-deficient |

| Hydrogen Bonding | Strong donor (N–H) | Weak | Moderate | Moderate |

- Electronic Effects: The amino group in this compound increases electron density at the pyrazine ring, enhancing its nucleophilicity compared to pyrazine. However, it remains less basic than 2-aminopyridine due to the electron-withdrawing effect of the second nitrogen in the ring .

Coordination Chemistry

This compound acts as a versatile ligand in metal complexes, differing from pyrazine and 4,4'-bipyridine in its coordination behavior:

- Bridging Ability: In dinuclear cobalt(II) complexes (e.g., [Co₂(H₂O)₄(dipic)₂(µ-apyz)]), this compound bridges two metal centers via its pyrazine nitrogen, similar to pyrazine. However, the amino group introduces additional hydrogen bonds (N–H∙∙∙O), forming 3D networks absent in pyrazine-based complexes .

- For example, in Cu(I) coordination polymers ([Cu₂I₂(this compound)]ₙ), the amino group facilitates hydrogen bonding without distorting the Cu₂I₂ chain structure .

Comparison of Ligand Performance :

Tautomeric Behavior

In Schiff base formation, this compound derivatives favor the enol-imine tautomer in weakly polar solvents (e.g., CDCl₃), unlike 2-aminopyridine, which exhibits keto-amine dominance. This behavior is critical in designing photoresponsive materials .

Biologische Aktivität

2-Aminopyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring with an amino group at the second position. Its chemical formula is CHN, and it exhibits properties typical of nitrogen-containing heterocycles, which contribute to its biological reactivity.

1. Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant anticancer properties. A study identified several derivatives that inhibit the mitotic kinase Nek2, which is implicated in tumor proliferation. The binding affinity of these compounds was evaluated, revealing that specific modifications enhance their inhibitory effects on Nek2 activity.

| Compound | IC (µM) | Target |

|---|---|---|

| This compound Derivative 1 | 5.4 | Nek2 |

| This compound Derivative 2 | 3.2 | Nek2 |

Depletion of Nek2 through RNA interference in cancer cell lines led to reduced tumor size and inhibited cell migration, highlighting the potential of targeting this kinase for cancer therapy .

2. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. In vitro studies indicated that it possesses activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

These findings suggest that this compound could be a candidate for developing new antimicrobial therapies .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In models of neurodegenerative diseases, such as Alzheimer’s, it was found to inhibit apoptosis in neuronal cells by modulating mitochondrial pathways.

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| This compound (10 µM) | 85 | 15 |

The compound upregulated anti-apoptotic proteins while downregulating pro-apoptotic factors, indicating a protective mechanism .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound binds to inactive conformations of kinases such as Nek2, disrupting their function and leading to antiproliferative effects in cancer cells .

- Antioxidant Properties : It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .

- Enzyme Inhibition : It demonstrates inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications for treating Alzheimer’s disease .

Case Studies

- Cancer Treatment : A focused screening of over 5,500 compounds identified several aminopyrazines with potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds showed improved cytotoxicity against mammalian cell lines while maintaining selectivity towards parasitic cells .

- Neuroprotection : In a study involving PC12 cells exposed to neurotoxic agents, treatment with this compound significantly improved cell viability and reduced markers of apoptosis compared to untreated controls .

Eigenschaften

IUPAC Name |

pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQRUTUGRCSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198510 | |

| Record name | 2-Aminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5049-61-6 | |

| Record name | Aminopyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5049-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005049616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES73FRK6MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.